molecular formula C20H24N2O2 B11396417 2-[(3-methoxyphenoxy)methyl]-1-(3-methylbutyl)-1H-benzimidazole

2-[(3-methoxyphenoxy)methyl]-1-(3-methylbutyl)-1H-benzimidazole

Cat. No.: B11396417
M. Wt: 324.4 g/mol
InChI Key: YJVJKKYPEPMJJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-METHOXYPHENOXY)METHYL]-1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that includes a benzodiazole core, a methoxyphenoxy group, and a methylbutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-METHOXYPHENOXY)METHYL]-1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, including the formation of the benzodiazole core and the attachment of the methoxyphenoxy and methylbutyl groups. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(3-METHOXYPHENOXY)METHYL]-1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-[(3-METHOXYPHENOXY)METHYL]-1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Medicine: It has potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-METHOXYPHENOXY)METHYL]-1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-METHOXYPHENOXY)METHYL]-1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

2-[(3-methoxyphenoxy)methyl]-1-(3-methylbutyl)benzimidazole

InChI

InChI=1S/C20H24N2O2/c1-15(2)11-12-22-19-10-5-4-9-18(19)21-20(22)14-24-17-8-6-7-16(13-17)23-3/h4-10,13,15H,11-12,14H2,1-3H3

InChI Key

YJVJKKYPEPMJJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1COC3=CC=CC(=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.